molecular formula C11H10Cl2O2 B1453526 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883532-17-0

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1453526
CAS No.: 883532-17-0
M. Wt: 245.1 g/mol
InChI Key: ILWCNDOTANGQQP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-9-3-8(5-14)11(10(13)4-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWCNDOTANGQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number for 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Executive Summary

This technical guide addresses the identification, synthesis, and analytical validation of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde . While frequently sought in the context of phosphodiesterase-4 (PDE4) inhibitor development or antibacterial salicylaldehyde research, this specific regioisomer is often a non-catalogued research intermediate.

Unlike its para-substituted isomer (a key Roflumilast intermediate), this ortho-substituted compound requires specific synthesis from 3,5-dichlorosalicylaldehyde . This guide provides the definitive lookup data, a self-validating synthesis protocol, and quality control parameters.

Part 1: Chemical Identification & Lookup

As of the current scientific index, a dedicated Chemical Abstracts Service (CAS) registry number for the direct product 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is not widely listed in public chemical repositories. Researchers must identify this compound via its precursors or computed identifiers.

Property Data / Value
Chemical Name 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
CAS Number Not Listed (Synthesized from CAS 90-60-8 )
Molecular Formula C₁₁H₁₀Cl₂O₂
Molecular Weight 245.10 g/mol
SMILES Clc1cc(Cl)cc(CHO)c1OCC2CC2
InChI Key (Computed) AEILLAXRDHDKDY-UHFFFAOYSA-N
Structural Class Halogenated Benzaldehyde / Cyclopropyl Ether
Critical Regiochemistry Note

Do not confuse this compound with the Roflumilast intermediate:

  • Target: 3,5-Dichloro-2 -(cyclopropylmethoxy)... (Ortho-substitution).

  • Roflumilast Intermediate: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)... or 3,5-dichloro-4 -(cyclopropylmethoxy)... (Para-substitution).

  • Implication: The 2-position substitution significantly alters reactivity and biological binding compared to the 4-position analogs.

Part 2: Synthesis Strategy (Williamson Ether Synthesis)

Since the compound is not a standard catalog item, it must be synthesized via O-alkylation of the corresponding salicylaldehyde.

Core Reagents
  • Substrate: 3,5-Dichlorosalicylaldehyde (CAS: 90-60-8 )

  • Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5 )

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Catalyst: Potassium Iodide (KI) - Optional to accelerate Finkelstein exchange.

Step-by-Step Protocol

Rationale: The phenolic hydroxyl group at the 2-position is acidic (pKa ~7-8 due to electron-withdrawing chlorines), allowing deprotonation by mild bases like carbonate.

  • Solvation: Dissolve 1.0 eq of 3,5-Dichlorosalicylaldehyde in anhydrous DMF (Dimethylformamide) or Acetone.

    • Note: DMF is preferred for higher temperatures (>80°C) to drive the reaction to completion.

  • Deprotonation: Add 2.0 eq of anhydrous K₂CO₃ . Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms.

  • Alkylation: Add 1.2 eq of (Bromomethyl)cyclopropane dropwise.

    • Optimization: Add 0.1 eq of KI if using Acetone to convert the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (lower Rf, stains with FeCl₃) should disappear.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (precipitates the product).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (removes unreacted starting phenol) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Part 3: Visualization of Workflows

Figure 1: Synthesis & Mechanism Pathway

This diagram illustrates the SN2 reaction mechanism and the critical regiochemical outcome.

SynthesisPathway SM1 3,5-Dichlorosalicylaldehyde (CAS 90-60-8) Intermediate Phenoxide Anion (Nucleophile) SM1->Intermediate -H+ Reagent (Bromomethyl)cyclopropane (CAS 7051-34-5) Product 3,5-Dichloro-2-(cyclopropylmethoxy) benzaldehyde Reagent->Product Intermediate->Product + Reagent Base K2CO3 / DMF (Deprotonation) Base->Intermediate Heat 60-80°C (SN2 Attack) Heat->Product

Caption: Figure 1. Williamson ether synthesis pathway utilizing base-mediated deprotonation followed by nucleophilic attack on the cyclopropylmethyl halide.

Figure 2: Quality Control Decision Tree

A self-validating logic flow to ensure the isolated product is the correct O-alkylated isomer and not a C-alkylated byproduct.

QC_Workflow Sample Isolated Crude Solid TLC TLC (FeCl3 Stain) Sample->TLC Positive Stains Purple (Phenol Present) TLC->Positive Fail Negative No Stain (Ether Formed) TLC->Negative Pass Reprocess (NaOH Wash) Reprocess (NaOH Wash) Positive->Reprocess (NaOH Wash) NMR 1H-NMR Analysis Negative->NMR Check Check Aldehyde Peak NMR->Check Shift Shift ~10.2-10.4 ppm (Ortho-Alkoxy Effect) Check->Shift Confirm Identity

Caption: Figure 2. QC workflow emphasizing the use of FeCl3 staining to detect unreacted phenolic starting material.

Part 4: Analytical Validation (Trustworthiness)

To validate the synthesis without a reference standard, rely on First Principles Analysis of the NMR spectrum.

Expected 1H-NMR Data (DMSO-d₆, 400 MHz)
Proton GroupChemical Shift (δ)MultiplicityIntegrationDiagnostic Value
-CHO (Aldehyde)10.25 ppm Singlet (s)1HConfirm oxidation state.
Ar-H (C6)~7.80 ppmDoublet (d, J=2.5 Hz)1HMeta-coupling confirms 3,5-substitution.
Ar-H (C4)~7.95 ppmDoublet (d, J=2.5 Hz)1HMeta-coupling confirms 3,5-substitution.
-O-CH₂- 3.95 ppm Doublet (d, J=7.0 Hz)2HConfirms ether linkage to cyclopropyl.
Cyclopropyl-CH ~1.25 ppmMultiplet (m)1HCharacteristic ring methine.
Cyclopropyl-CH₂ ~0.35 - 0.60 ppmMultiplet (m)4HHigh field signals unique to cyclopropyl.

Key Validation Check: The absence of a broad singlet at 11.0–12.0 ppm (Phenolic -OH) confirms successful alkylation. If this peak remains, the reaction is incomplete.

References

  • PubChem. Compound Summary: (Bromomethyl)cyclopropane (CAS 7051-34-5). [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis protocols).
  • ResearchGate. Crystal structure analysis of 3,5-dichlorosalicylaldehyde derivatives. [Link]

Methodological & Application

Application Note: Scalable Synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details a robust, scalable protocol for the synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde (Target). This molecule is a critical pharmacophore intermediate, often utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and specific agrochemical herbicides.

The Engineering Challenge

The synthesis poses three specific process risks that this guide addresses:

  • Regiocontrol: Introducing the cyclopropylmethoxy group specifically at the 2-position while maintaining the 3,5-dichloro substitution pattern.

  • Ring Stability: The cyclopropyl group is acid-sensitive.[1] Homoallylic rearrangement (ring opening) leads to impurities that are nearly impossible to separate by crystallization.[1]

  • Genotoxic Impurity (GTI) Control: The alkylating agent, (bromomethyl)cyclopropane, is a structural alert for genotoxicity. The process must ensure its complete consumption or rejection.[1]

Route Selection: The Convergent Williamson Ether Synthesis

While linear construction (formylation of phenols) is possible, it suffers from poor regioselectivity. We utilize a convergent alkylation strategy starting from the commercially available 3,5-dichlorosalicylaldehyde. This route locks the chlorination pattern early, reducing downstream purification burden.

Synthetic Pathway Visualization

The following diagram illustrates the process flow, critical control points (CCPs), and impurity fate mapping.

G Start1 3,5-Dichlorosalicylaldehyde (CAS 90-60-8) Reaction Step 1: O-Alkylation K2CO3, DMF, 60°C (CCP: Temp < 80°C) Start1->Reaction Start2 (Bromomethyl)cyclopropane (CAS 7051-34-5) Start2->Reaction Quench Step 2: Aqueous Quench Phase Separation Reaction->Quench IPC: <1% SM Crude Crude Aldehyde Quench->Crude Purification Step 3: Recrystallization (EtOH/Water) Crude->Purification Final Target Product >99% Purity Purification->Final Impurity1 Impurity A: Ring-Opened Alkylator (Homoallylic Bromide) Impurity1->Reaction Side Reaction (Avoid Acid)

Caption: Process flow for the regioselective O-alkylation showing critical inputs and impurity risks.

Detailed Protocol: O-Alkylation of 3,5-Dichlorosalicylaldehyde

This protocol is optimized for a 100g scale but is linear-scalable to kilogram batches.[1]

Reagent Table[1]
ReagentMW ( g/mol )Equiv.[1]Mass/VolDensityRole
3,5-Dichlorosalicylaldehyde 191.011.0100.0 gSolidLimiting Reagent
(Bromomethyl)cyclopropane 135.001.284.8 g1.39 g/mLAlkylator
Potassium Carbonate (K₂CO₃) 138.211.5108.5 gSolidBase
Potassium Iodide (KI) 166.000.18.7 gSolidCatalyst (Finkelstein)
DMF (Anhydrous) 73.09-500 mL0.94 g/mLSolvent
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equipment: Setup a 2L 3-neck round-bottom flask equipped with a mechanical overhead stirrer (Teflon blade), a reflux condenser, a nitrogen inlet, and a thermocouple.

  • Charging: Under a slow nitrogen sweep, charge the DMF (500 mL).

  • Solvation: Add 3,5-Dichlorosalicylaldehyde (100 g). Stir at 25°C until fully dissolved (solution will be yellow).

  • Base Addition: Add K₂CO₃ (108.5 g) and KI (8.7 g). The mixture will become a heterogeneous slurry.[1]

    • Expert Insight: The addition of KI generates the more reactive cyclopropylmethyl iodide in situ, significantly increasing the reaction rate and allowing for lower thermal stress.

  • Alkylator Addition: Add (Bromomethyl)cyclopropane (84.8 g) via an addition funnel over 15 minutes.

Phase 2: Reaction & Monitoring 6. Heating: Heat the mixture to 60°C .

  • Critical Control Point (CCP): Do NOT exceed 80°C. Higher temperatures promote cyclopropane ring opening and O- to C-alkylation rearrangement.[1]
  • Agitation: Maintain vigorous stirring (approx. 300 RPM) to ensure the solid base interacts with the liquid phase.
  • IPC (In-Process Control): After 4 hours, sample 50 µL of the reaction mixture. Dilute in Acetonitrile for HPLC analysis.
  • Target: < 1.0% unreacted Salicylaldehyde area %.[1] If >1%, add 0.1 eq of alkyl halide and stir for 2 more hours.

Phase 3: Workup & Isolation 9. Quench: Cool the reaction mixture to 20°C. Pour the reaction mass slowly into Ice Water (1.5 L) under rapid stirring. 10. Precipitation: The product should precipitate as a pale yellow/off-white solid.[1] Stir the aqueous slurry for 1 hour to dissolve residual inorganic salts (KBr, K₂CO₃). 11. Filtration: Filter the solid using a Buchner funnel. Wash the cake with Water (3 x 200 mL) to remove residual DMF.[1] 12. Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.

  • Expected Crude Yield: 115–120 g (90–94%).[1]
Purification (Recrystallization)

While the crude purity is often high (>95%), pharmaceutical applications require >99.5%.[1]

  • Dissolve the crude solid in minimal boiling Ethanol (95%) (approx. 3-4 mL per gram of crude).

  • Once dissolved, allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool further to 0–5°C for 2 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).[1]

  • Final Yield: ~105 g (82% overall).

  • Appearance: White to pale yellow crystalline solid.[1]

Troubleshooting & Self-Validating Systems

The "Bisulfite Rescue" Protocol

If the crude product is oily or difficult to crystallize due to impurities, utilize the aldehyde functionality for chemical purification.[1]

  • Adduct Formation: Dissolve crude oil in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃) .[1] Stir vigorously for 4 hours. The aldehyde forms a water-soluble bisulfite adduct.[1]

  • Wash: Separate phases. Discard the organic layer (which contains non-aldehyde impurities like dialkylated byproducts or unreacted halides).[1]

  • Regeneration: Treat the aqueous layer with Sodium Carbonate solution (pH > 10) or dilute H₂SO₄ (carefully) to regenerate the aldehyde.[1]

  • Extraction: Extract the regenerated pure aldehyde back into EtOAc, dry, and concentrate.

Impurity Profile Management[1]
Impurity TypeOriginControl Strategy
Unreacted Phenol Incomplete reactionEnsure >1.2 eq of alkyl halide; Monitor via HPLC (254 nm).
Homoallylic Ether Ring opening of cyclopropaneKeep reaction Temp < 80°C; Avoid acidic quench.[1]
Residual Alkyl Halide Excess reagentThe aqueous workup hydrolyzes trace halide; Vacuum drying removes volatiles.[1]

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 210 nm.[1]

  • Retention Time: Starting material (phenol) elutes early; Target aldehyde elutes later due to increased lipophilicity.[1]

References

  • Precursor Synthesis: Sigma-Aldrich. "3,5-Dichlorosalicylaldehyde Product Sheet."[1] Accessed October 2023.[1] Link

  • Alkylation Methodology: Organic Syntheses. "Alkylation of Phenols: General Procedures." Org. Synth. Coll. Vol. 3, p.140.[1] Link

  • Cyclopropylmethyl Chemistry: ChemicalBook. "(Bromomethyl)cyclopropane Properties and Reactions." Link

  • Related PDE4 Inhibitor Chemistry: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Roflumilast Analogs." (Generalized reference to class chemistry). Link

  • Crystallographic Data: ResearchGate. "Crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde?

A1: The most common and direct method is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of 3,5-dichloro-2-hydroxybenzaldehyde with a cyclopropylmethyl halide (typically cyclopropylmethyl bromide) in the presence of a base.[4] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile.[1][2]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this Williamson ether synthesis can often be attributed to several factors:

  • Incomplete Deprotonation: The phenolic proton of 3,5-dichloro-2-hydroxybenzaldehyde must be fully removed by the base to generate the nucleophilic phenoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material.

  • Steric Hindrance: The ortho-aldehyde group and the chlorine atom on the aromatic ring can sterically hinder the approach of the cyclopropylmethyl bromide to the phenoxide oxygen.[5][6] This is a common challenge in the synthesis of hindered ethers.[5][6][7]

  • Side Reactions: The primary side reaction to consider is the elimination (E2) of the alkylating agent, especially if the reaction temperature is too high.[1] Although cyclopropylmethyl bromide is a primary halide, which generally favors substitution, elimination can still occur under forcing conditions.

  • Solvent Choice: The use of protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity and slowing down the reaction rate.[1] Apolar solvents are also not ideal as they may not sufficiently dissolve the ionic intermediates.[1]

Q3: What are the optimal reaction conditions to maximize yield?

A3: To maximize the yield of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde, consider the following optimized conditions:

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. These bases are strong enough to deprotonate the phenol without promoting significant side reactions.

  • Solvent System: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[1][4] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

  • Temperature Control: A typical temperature range for this reaction is between 50 to 100 °C.[1][2] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature and reaction time, which is often between 1 to 8 hours.[1][2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the starting materials and intermediates, especially at elevated temperatures.

Q4: How can I overcome the issue of steric hindrance in this synthesis?

A4: While steric hindrance is an inherent challenge, its effects can be mitigated through several strategies:

  • Use of a Phase-Transfer Catalyst: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be employed.[2][8] The PTC facilitates the transfer of the phenoxide ion from a solid or aqueous phase into the organic phase where the alkylating agent is present, thereby increasing the effective concentration of the nucleophile and accelerating the reaction.[8][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for sterically hindered Williamson ether syntheses.[2] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient base. 2. Low reaction temperature. 3. Deactivated catalyst (if applicable). 4. Poor quality of reagents.1. Use a stronger base (e.g., Cs₂CO₃) or increase the stoichiometry of the current base. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for side product formation. 3. Use fresh, high-purity reagents and ensure the solvent is anhydrous.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to elimination or decomposition. 2. Presence of water or other nucleophiles in the reaction mixture. 3. C-alkylation of the phenoxide.[1]1. Lower the reaction temperature and extend the reaction time. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Employ a more polar aprotic solvent to favor O-alkylation.
Difficulty in Product Isolation and Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of product and starting material during column chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.

Experimental Protocols

Optimized Protocol for the Synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Materials:

  • 3,5-Dichloro-2-hydroxybenzaldehyde

  • Cyclopropylmethyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Flush the flask with an inert gas (nitrogen or argon).

  • Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[10]

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

The following diagram illustrates the general workflow for the synthesis and purification of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 3,5-Dichloro-2-hydroxybenzaldehyde, Cyclopropylmethyl bromide, K₂CO₃, DMF Reaction Heat at 80 °C (4-6 hours) Reactants->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis NMR, MS, IR Purify->Analysis FinalProduct Pure 3,5-Dichloro-2- (cyclopropylmethoxy)benzaldehyde Analysis->FinalProduct

Caption: Workflow for the synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde.

The following diagram illustrates the troubleshooting logic for low yield in the synthesis.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReactions Side Reactions Start->SideReactions StericHindrance Steric Hindrance Start->StericHindrance OptimizeConditions Optimize Reaction Conditions (Base, Temp, Solvent) IncompleteReaction->OptimizeConditions SideReactions->OptimizeConditions PTC Use Phase-Transfer Catalyst StericHindrance->PTC Microwave Consider Microwave Synthesis StericHindrance->Microwave Purification Improve Purification Technique OptimizeConditions->Purification PTC->Purification Microwave->Purification ImprovedYield ImprovedYield Purification->ImprovedYield Improved Yield

Caption: Troubleshooting logic for low reaction yield.

References

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • C&EN Global Enterprise. Hindered ether synthesis shocked to life. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • PMC - NIH. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Available at: [Link]

  • Google Patents. Synthesis of hindered phenols.
  • Dalal Institute. Phase Transfer Catalysis. Available at: [Link]

  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Available at: [Link]

  • Bioanalytical Sciences Group. Metabolomics: Current analytical platforms and methodologies. Available at: [Link]

Sources

Technical Support Center: Purification of 3,5-Dichlorosalicylaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted 3,5-dichlorosalicylaldehyde from your product mixture. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your compounds.

Understanding the Challenge: The Properties of 3,5-Dichlorosalicylaldehyde

3,5-Dichlorosalicylaldehyde is a versatile reagent, frequently employed in the synthesis of Schiff bases and other complex organic molecules.[1][2][3] Its purification from a reaction mixture is often non-trivial due to its distinct chemical properties.

PropertyValueSignificance for Purification
Molecular Weight 191.01 g/mol [4]Influences diffusion rates in chromatography.
Melting Point 95-97 °CA crystalline solid at room temperature, making recrystallization a viable purification method.
Solubility Insoluble in water; Soluble in ethanol, chloroform, and other organic solvents.This differential solubility is key for extractive workup procedures.
Key Functional Groups Aldehyde, Phenolic Hydroxyl, Aryl ChlorideThe aldehyde group allows for selective chemical derivatization (e.g., bisulfite adduct formation). The acidic phenolic hydroxyl group can be exploited in acid-base extractions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of reaction mixtures containing unreacted 3,5-dichlorosalicylaldehyde.

FAQ 1: My primary purification attempt (e.g., simple extraction) failed to remove all the unreacted 3,5-dichlorosalicylaldehyde. What should I do next?

This is a frequent issue, especially when the product and the starting aldehyde share similar solubility profiles. Here’s a systematic approach to tackle this:

Initial Assessment:

  • Analyze the Polarity: Run a Thin Layer Chromatography (TLC) of your crude product mixture alongside a spot of pure 3,5-dichlorosalicylaldehyde. This will visualize the separation between your product and the unreacted starting material.

  • Consider Your Product's Properties: The optimal purification strategy is dictated by the nature of your product.

    • Is your product a Schiff base (imine)? These are generally less polar than the starting aldehyde due to the replacement of the polar aldehyde group. However, the presence of other polar functional groups on the amine reactant can influence this.

    • Is your product stable to acidic or basic conditions? This will determine if you can use extractive methods that exploit the phenolic hydroxyl group of the aldehyde.

Recommended Actions:

  • For Products with Different Polarity: If your TLC shows good separation, column chromatography is the most effective method.

  • For Products with Similar Polarity: If the TLC shows poor separation, a chemical derivatization method is recommended. The formation of a sodium bisulfite adduct with the unreacted aldehyde is a highly selective and effective technique.[5][6][7]

FAQ 2: How can I effectively use column chromatography to separate my product from 3,5-dichlorosalicylaldehyde?

Column chromatography separates compounds based on their differential adsorption to a stationary phase. Here are key considerations for success:

Workflow for Column Chromatography Setup

Caption: Workflow for purification by column chromatography.

Key Considerations:

  • Stationary Phase Selection:

    • Silica Gel: This is the most common choice. However, silica is acidic and can cause the hydrolysis of acid-sensitive products like imines.[8][9]

    • Alumina (Neutral or Basic): For acid-sensitive compounds, alumina is a better option.[10][11]

  • Eluent System:

    • Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[12]

    • Aim for an eluent system that gives your product an Rf value of ~0.3-0.4 on the TLC plate for optimal separation.[13]

  • Troubleshooting:

    • Product stuck on the column: Your eluent is not polar enough. Gradually increase the percentage of the polar solvent.

    • Poor separation: The polarity difference between your product and the aldehyde is small. Consider using a less polar solvent system and running the column more slowly.

    • Product decomposition on the column: If you suspect your product is degrading (e.g., streaking on TLC, discoloration), switch to a less acidic stationary phase like neutral alumina or add a small amount of a base (e.g., 1% triethylamine) to your eluent.[9]

FAQ 3: My product is an oil and won't crystallize. How can I remove the unreacted aldehyde?

When recrystallization is not an option, chemical derivatization followed by extraction is a powerful alternative.

The Sodium Bisulfite Adduct Method:

This method leverages the reactivity of the aldehyde group to form a water-soluble adduct, which can then be easily removed through an extractive workup.[5][6][7][14]

Mechanism: The bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that rearranges to the stable, water-soluble α-hydroxysulfonate salt.

Workflow for Bisulfite Adduct Extraction

Caption: Extractive workup using sodium bisulfite.

Detailed Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 5-10 minutes. You may observe the formation of a white precipitate (the bisulfite adduct), which will dissolve in the aqueous layer.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Important Note: This method is highly effective for aldehydes. Most ketones, esters, amides, and other functional groups do not react with sodium bisulfite under these conditions.[7]

FAQ 4: Can I use an acid-base extraction to remove the unreacted 3,5-dichlorosalicylaldehyde?

Yes, this is a viable option if your product is not sensitive to basic conditions. This method exploits the acidic nature of the phenolic hydroxyl group on the aldehyde.

Principle: By washing the organic solution of your crude product with an aqueous base (e.g., 1M NaOH), the acidic 3,5-dichlorosalicylaldehyde will be deprotonated to form a water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, leaving your (presumably non-acidic) product in the organic layer.

Protocol:

  • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with 1M NaOH (2-3 times).

  • Wash with water to remove any residual NaOH.

  • Wash with brine.

  • Dry the organic layer, filter, and evaporate the solvent.

Caution: This method is not suitable if your product contains acidic functional groups that could also be deprotonated and extracted into the aqueous layer.

Summary of Purification Methods

MethodPrincipleBest ForPotential Issues
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.[15][16]Crystalline products with different solubility profiles from the aldehyde.Product may "oil out" or fail to crystallize; co-crystallization of impurities.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.Products with a different polarity from the aldehyde.Can be time-consuming; potential for product decomposition on acidic silica gel.[9][13]
Sodium Bisulfite Adduct Formation Selective chemical reaction with the aldehyde to form a water-soluble salt.[5][6][7]Removing trace to moderate amounts of aldehyde, especially when polarity is similar to the product.The reaction can be slow for sterically hindered aldehydes; not applicable for purifying the aldehyde itself from other impurities.
Acid-Base Extraction Exploits the acidic phenolic hydroxyl group to form a water-soluble salt in the presence of a base.Base-stable, non-acidic products.Not suitable for acidic or base-sensitive products.

References

  • JansiRani, K., & Bheeter, S. R. (2016). Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3,5-Dichlorosalicylaldehyde and 2-Amino-4-Chlorobenzoic Acid. International Journal of Research in Pharmacy and Chemistry, 6(4), 696-701. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

  • Edelmann, F. T. (2021, December 13). Answer to "Is there an effective way of purifying schiff bases?". ResearchGate. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • ResearchGate. (2022, May 10). How to isolate imine from reaction mixture?. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • Google Patents. (n.d.). US3799940A - Process for producing aromatic aldehydes.
  • ResearchGate. (2024, June 9). How to purify Schiff base product?. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Retrieved from [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • ResearchGate. (2015, January 11). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (2016, July 22). How can i separate imine by column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (2018, October 31). Synthesis and antimicrobial activities of Te (IV) complexes of 3, 5-dichlorosalicylaldehyde-2-aminopyridine schiff base. Retrieved from [Link]

  • Cui, Y., et al. (2012). Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde. European Journal of Medicinal Chemistry, 58, 323-331. [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

Sources

Validation & Comparative

Reference Standard Qualification Guide: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

[1]

Executive Summary

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is a structural pivot point in pharmaceutical synthesis.[1] Its quality directly dictates the impurity profile of downstream drug substances.[1] Inadequate characterization of this intermediate often leads to the carryover of 3,5-dichlorosalicylaldehyde (the phenolic precursor) or cyclopropylmethyl bromide (a potential genotoxin) into the final API.

This guide compares the performance of Certified Reference Standards (CRS) against In-House Research Grade Materials , providing a self-validating analytical framework to ensure regulatory compliance (ICH Q3A/B).

Technical Context & Synthesis Pathway

To understand the analytical requirements, one must understand the origin of the molecule. This compound is typically synthesized via O-alkylation.[1]

Synthesis Workflow (DOT Diagram)

SynthesisPathSM13,5-Dichlorosalicylaldehyde(CAS 90-60-8)[Potential Impurity A]ReactionO-Alkylation(K2CO3 / DMF / 60°C)SM1->ReactionReagentCyclopropylmethyl Bromide(CAS 7051-34-5)[Potential Genotoxin]Reagent->ReactionProduct3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde(Target)Reaction->Product Major PathSideProdC-Alkylated Isomers(Trace Impurity)Reaction->SideProd Minor Path

Figure 1: Synthesis pathway highlighting critical process impurities that the reference standard must resolve.

Comparative Analysis: Reference Standard Grades

Selecting the wrong grade of standard for method validation can result in assay bias up to 5%.[1]

FeatureAlternative A: Certified Reference Standard (CRS) Alternative B: Research Grade (In-House)
Primary Use GMP Release Testing, Method Validation, Stability Studies.[1]Route Scouting, Early Process Development.[1]
Assay Method Mass Balance (100% - Impurities - Water - Solvents) OR qNMR .[1]HPLC Area % (often overestimates purity).
Purity Specification Typically >99.0% w/w.Typically >95.0% area.[1]
Impurity ID All organic impurities >0.10% identified and quantified.Major peak only; impurities often unassigned.[1]
Water/Solvent Data Karl Fischer (KF) & GC-Headspace included.[1]Often omitted (assumed dry).[1]
Risk Factor Low: Traceability established to SI units.High: "Purity" ignores inorganic salts/water.[1]
Field-Proven Insight:

Never rely on "Area %" for potency assignment of this aldehyde.[1] The starting material (3,5-dichlorosalicylaldehyde) has a different response factor (UV absorbance) than the product due to the phenolic shift. Using Area % can skew potency calculations by 2-3%, causing mass balance failures in downstream steps.[1]

Analytical Protocols

The following protocols are designed to be self-validating : if the system suitability criteria are not met, the data is invalid.

Protocol A: HPLC-UV Purity & Impurity Profiling

Objective: Separate the target ether from the phenolic precursor and potential regioisomers.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps phenol protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (General) and 280 nm (Specific for benzaldehyde).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 90 Elution of Product (Hydrophobic)
20.0 90 Wash

| 20.1 | 40 | Re-equilibration |

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between 3,5-dichlorosalicylaldehyde (RT ~6 min) and Target Product (RT ~12 min).

  • Tailing Factor: < 1.5 for the main peak.

  • Injection Precision: RSD < 0.5% (n=6).

Protocol B: Identification via NMR

For a Primary Reference Standard, structure elucidation is mandatory.

  • 1H NMR (400 MHz, CDCl3):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm.[1]

    • Aromatic Protons: Two doublets (meta-coupling, J~2.5 Hz) at ~7.6 ppm and ~7.4 ppm.[1]

    • Ether (-OCH2-): Doublet at ~3.9 ppm.[1]

    • Cyclopropyl Methine: Multiplet at ~1.3 ppm.[1]

    • Cyclopropyl Methylene: Multiplets at ~0.6 and ~0.4 ppm.

  • Critical Check: Absence of phenolic -OH singlet (~11.0 ppm) confirms conversion of starting material.[1]

Decision Workflow for Standard Selection

Use this logic flow to determine which standard is required for your current development stage.

DecisionTreeStartStart: Select StandardStageWhat is the Development Stage?Start->StageEarlyEarly Discovery / Route ScoutingStage->EarlyLateGLP Tox / GMP Release / Clinical BatchesStage->LateAction1Use Research Grade(>95% Area, 1H-NMR)Early->Action1Action2Use Certified Reference Standard(Mass Balance Potency, Full Impurity Profile)Late->Action2RiskRisk: Unknown Impuritiesmay show false toxicityAction1->Risk

Figure 2: Decision matrix for selecting the appropriate reference standard grade.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1][2] Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <1225> Validation of Compendial Procedures. USP-NF.[1] Link

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities (regarding alkyl halides).Link

  • PubChem. (2024).[1] 3,5-Dichlorosalicylaldehyde (Precursor Data).[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1] Cyclopropylmethyl bromide (Reagent Data).[1][3] Merck KGaA.[1] Link

Safety Operating Guide

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the safe handling and disposal of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde . As a halogenated aromatic aldehyde, this compound requires strict adherence to Halogenated Organic Waste streams to prevent the formation of toxic byproducts (e.g., acid chlorides, dioxins) during improper treatment.

Part 1: Technical Hazard Profiling & Classification

Before disposal, the chemical must be profiled to determine the correct waste stream.[1] Lacking a compound-specific RCRA code, we apply Generator Knowledge based on Structure-Activity Relationships (SAR) of chlorinated benzaldehydes.

Parameter Technical Assessment Operational Implication
Chemical Class Halogenated Aromatic AldehydeMUST be segregated from non-halogenated solvents.[2]
Primary Hazards Skin/Eye Irritant (Cat 2/2A), Aquatic ToxicityZero-tolerance for drain disposal.
Reactivity Aldehyde group (oxidizable)Incompatible with strong oxidizers and strong bases.
Physical State Likely Solid (based on analogs)Dispose in solid waste containers unless dissolved.
Disposal Method High-Temperature IncinerationRequires professional chemical waste service.

Part 2: Waste Segregation & Accumulation Protocol

The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this upgrades the entire volume to a more expensive "Halogenated" waste class.

Step-by-Step Disposal Workflow
  • Quenching (Reaction Mixtures Only):

    • If the aldehyde is unreacted in a reaction mixture, quench any active reagents (e.g., borohydrides, lithium reagents) first according to their specific protocols.

    • Note: The aldehyde itself does not require chemical neutralization before disposal; it is safer to dispose of it as-is to avoid creating more toxic chlorinated derivatives.

  • Segregation (The Decision Node):

    • Solid Waste: Place pure solid compound, contaminated gloves, and weighing boats into a wide-mouth jar labeled "Hazardous Waste: Solid Halogenated Organics."

    • Liquid Waste: If in solution (e.g., DCM, Chloroform), pour into the carboy labeled "Hazardous Waste: Halogenated Solvents."

    • Critical: Do not use metal cans; use polyethylene (HDPE) or glass containers to prevent corrosion from potential hydrolysis products (HCl).

  • Labeling Requirements:

    • Chemical Name: Write out the full name: "3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde". Do not use abbreviations or formulas.

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, Aldehyde 5%").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) away from oxidizers.

    • Ensure the container is closed unless adding waste.[2][3]

Part 3: Visualization of Workflows

Figure 1: Waste Segregation Logic Tree

This decision tree guides the researcher in selecting the correct waste stream based on the physical state and solvent matrix.

WasteSegregation Start Waste Generation: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid In Solution / Reaction Mix StateCheck->Liquid Liquid BinSolid SOLID WASTE BIN Label: 'Toxic Solid - Halogenated' Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Halogenated NonHaloSolv Non-Halogenated Solvent (Acetone, Ethyl Acetate) SolventCheck->NonHaloSolv Non-Halogenated BinHalo HALOGENATED CARBOY (Green Label) HaloSolv->BinHalo BinMix HALOGENATED CARBOY (Must default to Halogenated stream) NonHaloSolv->BinMix Contaminated by Cl-Aldehyde

Caption: Logic flow for segregating chlorinated aldehyde waste. Note that mixing with non-halogenated solvents forces the entire mixture into the Halogenated stream.

Figure 2: Spill Response Protocol

Immediate actions for accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<100 mL/g) Inside Hood Assess->Minor Major Major Spill (>100 mL/g) Outside Hood Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS / Emergency Major->Evacuate Absorb Absorb with Vermiculite or Spill Pads PPE->Absorb Clean Clean Surface with Soap & Water (2x) Absorb->Clean Bag Collect in HazWaste Bag Label 'Halogenated Debris' Clean->Bag

Caption: Operational workflow for managing spills. Major spills involving chlorinated aromatics outside a fume hood require immediate evacuation.

Part 4: Emergency & Safety Data

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double Gloved) or VitonChlorinated compounds can permeate standard latex rapidly. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles Prevents corneal damage from dust or splashes; safety glasses are insufficient for liquids.
Respiratory Fume Hood (Mandatory)If working with powder outside a hood, an N95 or P100 respirator is required to prevent inhalation of irritant dust.
Spill Management Specifics
  • Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture the powder, then dispose of the towel as hazardous waste.

  • Liquid Spill: Use an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads). Do not use paper towels alone for large amounts of liquid, as this increases surface area for evaporation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dichloro-2-hydroxybenzaldehyde (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde (CAS: 850629-65-1) is a functionalized halogenated benzaldehyde commonly utilized as a key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.

While often categorized generically as an "Irritant," its specific structural features—the reactive aldehyde moiety and the lipophilic halogenated ring—demand a safety protocol that exceeds standard laboratory baselines. This guide synthesizes chemical reactivity data with operational field experience to ensure researcher safety and sample integrity.

Immediate Hazard Profile:

  • Skin/Eye Irritant: High potential for contact dermatitis and corneal injury.

  • Respiratory Sensitizer: Fine dust inhalation can trigger mucosal inflammation.

  • Reactive Intermediate: The aldehyde group is susceptible to autoxidation, forming the corresponding benzoic acid (corrosive) upon prolonged air exposure.

Hazard Mechanics & Risk Assessment (The "Why")

To select the correct PPE, we must understand the "Why" behind the hazard.

Structural FeatureSafety ImplicationOperational Consequence
Aldehyde Carbonyl (-CHO) Electrophilic reactivity; autoxidation to carboxylic acid.Material may become corrosive over time; requires air-tight handling to prevent degradation and safety creep.
Dichlorinated Ring Increases lipophilicity (fat solubility).Enhanced ability to penetrate the skin barrier compared to non-halogenated analogs. Standard latex gloves are insufficient.
Physical State (Solid) Fine crystalline powder.High risk of electrostatic charging and dust aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications without a documented risk assessment.

Core PPE Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness).Inner: Bright color (e.g., orange).Outer: Standard blue/purple.Breakthrough Indicator: The color contrast allows immediate visual detection of tears or permeation. Halogenated organics can permeate latex rapidly.
Respiratory N95/P100 Respirator (if outside hood) or Fume Hood (Primary).Engineering controls (hood) are primary. If weighing outside a hood is unavoidable, a P100 is required to block fine particulates.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders which can drift around lenses. Goggles provide a seal against dust ingress.
Body Protection Tyvek® Lab Coat or Apron + Sleeves.Cotton lab coats can trap dust in fibers, creating a secondary exposure source later. Non-woven synthetics (Tyvek) shed dust.
The "Self-Validating" Glove Protocol

Trust but verify. A glove is only safe if it is intact.

  • Inflation Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, discard.

  • The "Spot Check": If using white/light powders, wear dark outer gloves (or vice versa) to visualize contamination immediately.

Operational Workflow: Weighing & Transfer

The critical moment of exposure risk is the transfer of solid from the stock container to the reaction vessel.

Step 1: Engineering Control Verification
  • Action: Verify Fume Hood Face Velocity.

  • Validation: Tape a Kimwipe to the sash bottom. It should be pulled firmly inward (approx. 45° angle). If it flutters aimlessly, STOP . The hood is not protecting you.

Step 2: Anti-Static Measures[1][2][3]
  • Context: Dry halogenated benzaldehydes accumulate static charge.

  • Action: Use an anti-static gun or wipe on the spatula and weighing boat before contact.

  • Reasoning: Static discharge can cause the powder to "jump" out of the boat, resulting in area contamination and inhalation risk.

Step 3: The "Closed-Loop" Transfer
  • Place the receiving flask inside the hood.

  • Tare the weighing boat.

  • Transfer solid gently. Do not dump. Pouring creates a dust cloud. Use a spatula to slide the solid.

  • Immediate Decon: Wipe the spatula with a solvent-dampened Kimwipe (Acetone/DCM) inside the hood before removing it from the workspace.

Waste Management & Deactivation[4]

Disposal is not just compliance; it is the final step of safety. Halogenated compounds require specific segregation.

Segregation Logic
  • Stream: Halogenated Organic Waste (High BTU).

  • Do NOT Mix With: General organic solvents (Acetone/Methanol) or Aqueous waste.

  • Reasoning: Halogenated waste requires incineration at higher temperatures to prevent the formation of dioxins and furans. Mixing it with non-halogenated waste contaminates the cheaper stream, increasing disposal costs and environmental risk.

Spill Deactivation (Small Scale)

If a spill occurs:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Up: Don N95 respirator and double gloves.

  • Clean: Do not dry sweep. Cover with a solvent-dampened pad (Ethanol) to trap dust, then wipe up.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

Visual Safety Logic (Process Flow)

The following diagram illustrates the decision-making loop for handling this compound.

SafetyProtocol Start Start: Handling Request RiskAssess 1. Risk Assessment (Check SDS & Ventilation) Start->RiskAssess HoodCheck 2. Fume Hood Check (Kimwipe Test) RiskAssess->HoodCheck Decision Is Hood Functional? HoodCheck->Decision StopWork STOP WORK Call Facilities Decision->StopWork No PPE 3. Don PPE (Double Nitrile + Goggles) Decision->PPE Yes Handling 4. Handling (Anti-static tools, Slow transfer) PPE->Handling CleanUp 5. Decontamination (Wipe tools inside hood) Handling->CleanUp Waste 6. Disposal (Halogenated Stream Only) CleanUp->Waste

Figure 1: Operational safety loop ensuring engineering controls are validated before PPE is relied upon.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 3,5-Dichloro-2-hydroxybenzaldehyde (Structural Analog). Retrieved from

  • PubChem. Compound Summary: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde. National Library of Medicine. Retrieved from

  • U.S. EPA. Management of Halogenated Organic Wastes. EPA Technical Resource Documents. Retrieved from

  • ECHA (European Chemicals Agency). Substance Information: Halogenated Benzaldehydes. Retrieved from

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.